molecular formula C43H46N10O6 B611926 ZBC260 CAS No. 2093388-62-4

ZBC260

Cat. No. B611926
CAS RN: 2093388-62-4
M. Wt: 798.905
InChI Key: UZXANFBIRSYHGO-UHFFFAOYSA-N
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Description

ZBC260, also known as BETd-260, is a PROTAC (Proteolysis-Targeting Chimera) that targets BET proteins for degradation . It has been studied for its effects on cancer, particularly triple-negative breast cancer (TNBC) and glioma . In TNBC, ZBC260 has been found to suppress stemness and tumorigenesis while promoting differentiation by disrupting inflammatory signaling .


Chemical Reactions Analysis

ZBC260 is capable of inducing the degradation of BET proteins, including BRD2, BRD3, and BRD4 . This degradation disrupts super-enhancer activity, thereby suppressing the expression of oncogenes such as c-MYC and other super-enhancer-associated genes .

Scientific Research Applications

Anti-Osteosarcoma Activity

BETd-260 has shown promising results in the treatment of osteosarcoma, a type of bone cancer. It operates by degrading BET proteins, which are crucial for the survival of cancer cells. In vitro and in vivo studies have demonstrated that BETd-260 can significantly suppress cell viability in osteosarcoma cell lines and induce apoptosis, leading to the death of cancer cells .

Leukemia Treatment

In the context of leukemia, particularly the RS4;11 leukemia cell line, BETd-260 has been identified as a highly potent BET degrader. It can achieve cellular potencies in the picomolar range and has been effective in inducing rapid tumor regression in vivo. This positions BETd-260 as a potential therapeutic agent for acute myeloid leukemia and other related hematological malignancies .

Triple-Negative Breast Cancer

BETd-260 has been found to be effective against triple-negative breast cancer (TNBC), a challenging form of breast cancer that lacks targeted therapies. It works by degrading BET proteins, leading to the suppression of tumor progression and a reduction in cancer stem cell populations. This effect is achieved through the downregulation of inflammatory genes and pathways, which are known to contribute to the stemness and tumorigenesis of TNBC .

Inhibition of Inflammatory Signaling

ZBC260, the alternative name for BETd-260, has been shown to disrupt inflammatory signaling pathways. This disruption leads to the suppression of stemness and tumorigenesis while promoting differentiation in cancer cells. The compound’s ability to target inflammatory pathways offers a novel approach to cancer treatment, particularly in cancers where inflammation plays a key role in disease progression .

Glioma Treatment

BETd-260 has also been explored for its applications in treating glioma, a type of brain cancer. It acts by repressing Wnt/β-catenin signaling, which is crucial for the growth of stem-like cells in gliomas. By inhibiting this pathway, BETd-260 can effectively reduce tumor progression and the growth of cancerous stem cells .

Epigenetic Regulation

As an epigenetic regulator, BETd-260 targets bromodomain-containing proteins, which are involved in reading acetylated lysine residues on histone tails. This action disrupts the normal function of these proteins, leading to the downregulation of oncogenes and other genes associated with cancer progression. The ability to modulate epigenetic regulation makes BETd-260 a valuable tool in cancer research and therapy .

Future Directions

The research suggests that ZBC260 has potential therapeutic applications in the treatment of cancers such as TNBC and glioma . The findings support the further development of BET degraders like ZBC260, alone and in combination with other therapeutics, as cancer stem cell targeting agents .

properties

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXANFBIRSYHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)amino)-7-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pentyl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide

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